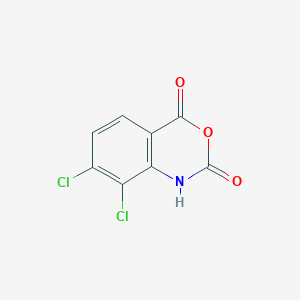![molecular formula C14H22O6 B8383603 diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B8383603.png)
diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2R,3R)-1,4-dioxaspiro[45]decane-2,3-dicarboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, making it an interesting subject for research in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which can undergo partial de-ethoxycarbonylation upon distillation to produce the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with biological molecules in a unique manner, potentially targeting specific enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: A closely related compound with a similar spirocyclic structure.
2-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride: Another spirocyclic compound with different substituents.
Uniqueness: Diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate is unique due to its specific spiro linkage and the presence of two ester groups. This combination of features makes it distinct from other spirocyclic compounds and provides unique opportunities for chemical modifications and applications.
Eigenschaften
Molekularformel |
C14H22O6 |
|---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H22O6/c1-3-17-12(15)10-11(13(16)18-4-2)20-14(19-10)8-6-5-7-9-14/h10-11H,3-9H2,1-2H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
PGTQQJKIKPXQAI-GHMZBOCLSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@@H](OC2(O1)CCCCC2)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1C(OC2(O1)CCCCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8383562.png)
![1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}-N,N-dimethylpyrrolidin-3-amine](/img/structure/B8383566.png)


![2-(Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B8383580.png)


![2-[2-(2-Fluoro-ethyl)-2H-tetrazol-5-yl]-ethylamine](/img/structure/B8383602.png)

